An In-depth Technical Guide to the Core Properties of 1,6-Dibromopyrene
An In-depth Technical Guide to the Core Properties of 1,6-Dibromopyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Dibromopyrene is a brominated polycyclic aromatic hydrocarbon (PAH) derived from pyrene.[1] Its rigid, planar structure and the presence of reactive bromine atoms at the 1 and 6 positions make it a valuable building block in the synthesis of advanced organic materials.[1][2] This document provides a comprehensive overview of the fundamental properties of 1,6-dibromopyrene, including its physicochemical characteristics, spectroscopic data, and detailed experimental protocols for its synthesis and purification. This guide is intended to serve as a technical resource for researchers and professionals in materials science, organic electronics, and drug development.
Physicochemical Properties
1,6-Dibromopyrene is typically a yellow to orange or white to off-white crystalline solid at room temperature.[1][3] It is practically insoluble in water but exhibits solubility in various organic solvents.[1]
Table 1: Physical and Chemical Properties of 1,6-Dibromopyrene
| Property | Value | References |
| Chemical Formula | C₁₆H₈Br₂ | [3] |
| Molecular Weight | 360.04 g/mol | [3] |
| Appearance | Yellow to orange or white to off-white crystalline solid | [1][3] |
| Melting Point | 228.0 to 232.0 °C | |
| Boiling Point | 469.6 ± 18.0 °C (Predicted) | [3] |
| Solubility | Insoluble in water; Soluble in ethanol, acetone, chloroform, and toluene. | [1][4] |
| CAS Number | 27973-29-1 | [1] |
Spectroscopic Properties
The spectroscopic properties of 1,6-dibromopyrene are crucial for its characterization and for understanding its behavior in various applications.
UV-Vis Absorption
The UV-Vis absorption spectrum of 1,6-dibromopyrene in ethanol shows a maximum absorption wavelength (λmax) at 246 nm.[4]
¹H NMR Spectroscopy
Two different ¹H NMR datasets for 1,6-dibromopyrene have been reported, providing detailed information about the chemical environment of the protons in the molecule.
Table 2: ¹H NMR Spectroscopic Data for 1,6-Dibromopyrene
| Dataset | Solvent | Spectrometer Frequency | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment | Reference |
| 1 | CDCl₃ | 400 MHz | 8.46 | Doublet | 9.2 | 2H | [5] |
| 8.27 | Doublet | 8.2 | 2H | [5] | |||
| 8.12 | Doublet | 9.2 | 2H | [5] | |||
| 8.06 | Doublet | 8.2 | 2H | [5] | |||
| 2 | [²H₆]DMSO | 250 MHz | 8.42 | Doublet | 5.80 | 5- and 10-H | [6] |
| 8.36 | Doublet | 5.15 | 2- and 7-H | [6] | |||
| 8.33 | Doublet | 5.80 | 4- and 9-H | [6] | |||
| 8.25 | Doublet | 5.15 | 3- and 8-H | [6] |
¹³C NMR and Fluorescence Spectroscopy
Experimental Protocols
The synthesis and purification of 1,6-dibromopyrene are critical for obtaining high-purity material for research and development. Two primary synthesis methods are described below.
Synthesis of 1,6-Dibromopyrene
Method 1: Classical Synthesis via Direct Bromination
This method involves the direct bromination of pyrene using liquid bromine.
-
Materials:
-
Pyrene
-
Carbon tetrachloride (CCl₄)
-
Bromine (Br₂)
-
Methanol
-
Toluene
-
Nitrogen gas (N₂)
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve pyrene (12.2 g, 60 mmol) in carbon tetrachloride (300 ml) with stirring under a nitrogen atmosphere at room temperature.[6]
-
Prepare a solution of bromine (6.32 ml, 0.126 mol) in carbon tetrachloride (50 ml) and add it dropwise to the pyrene solution over a period of 4 hours.[6]
-
After the addition is complete, continue stirring the reaction mixture for 48 hours at room temperature.[6]
-
Collect the resulting precipitate by filtration and wash it with methanol.[6]
-
The crude product is then purified by recrystallization from toluene to yield 1,6-dibromopyrene.[6]
-
Method 2: Improved Synthesis using Dibromohydantoin
This improved method utilizes a milder brominating agent, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which offers advantages in terms of safety and reaction control.[6][10]
-
Materials:
-
Pyrene
-
Organic solvent (e.g., Dimethylformamide - DMF)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Toluene
-
-
Procedure:
-
Dissolve pyrene in an appropriate organic solvent, such as DMF, in a reaction flask.[10]
-
Add 1,3-dibromo-5,5-dimethylhydantoin to the solution.[10]
-
Stir the reaction mixture at room temperature for 10-15 hours.[10]
-
After the reaction is complete, collect the solid precipitate by filtration.[10]
-
Purify the collected solid by recrystallization from toluene to obtain pure 1,6-dibromopyrene.[10]
-
Purification by Recrystallization
Recrystallization is a crucial step to obtain high-purity 1,6-dibromopyrene, separating it from isomers and other impurities.
-
Solvent: Toluene is a commonly used solvent for the recrystallization of 1,6-dibromopyrene.[6]
-
Procedure:
-
Dissolve the crude 1,6-dibromopyrene in a minimal amount of hot toluene.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the solution in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold toluene or another suitable solvent like methanol.[6][11]
-
Dry the crystals under vacuum.
-
Workflow and Pathway Diagrams
To visually represent the synthesis and purification process, the following diagram has been generated using the DOT language.
Caption: Synthesis and Purification Workflow for 1,6-Dibromopyrene.
Applications
1,6-Dibromopyrene is a key intermediate in the synthesis of a variety of functional organic materials. Its primary applications are in the field of organic electronics, where it is used as a building block for:
-
Organic Light-Emitting Diodes (OLEDs): As a precursor for the synthesis of electroluminescent materials.[1][2]
-
Organic Semiconductors: Utilized in the development of materials for organic field-effect transistors (OFETs) and other electronic devices.[3]
-
Fluorescent Dyes and Probes: Serves as a core structure for the creation of novel fluorescent materials.[3]
Safety Information
1,6-Dibromopyrene is a chemical compound that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. 1,6-Dibromopyrene | 27973-29-1 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Preparation Method for 1,6-Dibromopyrene_Chemicalbook [chemicalbook.com]
- 7. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nathan.instras.com [nathan.instras.com]
- 9. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103102244A - Preparation method for 1,6-dibromopyrene - Google Patents [patents.google.com]
- 11. CN102295523A - Preparation method of 1, 6-dibromopyrene - Google Patents [patents.google.com]
